

solubility and stability of 2-hydroxy-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-hydroxy-5-(trifluoromethoxy)benzoic Acid
Cat. No.:	B137073

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Stability of **2-hydroxy-5-(trifluoromethoxy)benzoic acid**

Introduction

2-hydroxy-5-(trifluoromethoxy)benzoic acid is a halogenated derivative of salicylic acid. The presence of the trifluoromethoxy group at the 5-position is anticipated to significantly alter the molecule's physicochemical properties compared to the parent compound, salicylic acid. This modification, particularly the enhancement of lipophilicity and metabolic stability, makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. This guide provides a technical overview of the available data and predicted characteristics concerning its solubility and stability, outlines detailed experimental protocols for its assessment, and discusses its potential biological relevance based on structurally related compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties for **2-hydroxy-5-(trifluoromethoxy)benzoic acid** is presented below. These parameters are fundamental to understanding its behavior in both aqueous and organic environments.

Table 1: Physicochemical Properties of **2-hydroxy-5-(trifluoromethoxy)benzoic acid**

Property	Value	Source/Method
IUPAC Name	2-hydroxy-5-(trifluoromethoxy)benzoic acid	-
CAS Number	129644-57-1	
Molecular Formula	C8H5F3O4	
Molecular Weight	222.12 g/mol	
Physical Form	White to light brown solid	
Melting Point	130-132 °C	
pKa (Predicted)	2.5 - 3.5	Cheminformatics Prediction
logP (Predicted)	~3.5 - 4.0	Cheminformatics Prediction

*Note: Predicted values are based on computational models for structurally similar compounds, such as 2-hydroxy-5-(trifluoromethyl)benzoic acid, which has a predicted LogP of 3.89[1]. Experimental verification is required.

Solubility Profile

Specific quantitative solubility data for **2-hydroxy-5-(trifluoromethoxy)benzoic acid** is not extensively available in public literature. However, a qualitative profile can be inferred from its structure and the known properties of related benzoic acids.[2][3][4] The trifluoromethoxy group is strongly lipophilic, suggesting that solubility will be poor in aqueous media at low pH and significantly higher in many organic solvents.

Aqueous Solubility

As a carboxylic acid, its aqueous solubility is expected to be highly pH-dependent. Below its pKa, the compound will exist predominantly in its neutral, protonated form, leading to low solubility. Above the pKa, it will deprotonate to form the more soluble carboxylate salt.

Table 2: Predicted Aqueous Solubility Profile

Medium	Expected Solubility	Rationale
Acidic (pH < 2)	Very Low	The compound is in its neutral, highly lipophilic form.
Neutral (pH 6-8)	Moderate to High	The compound is primarily in its ionized, more polar carboxylate form.
Basic (pH > 9)	High	The compound is fully ionized as the carboxylate salt.

Solubility in Organic Solvents

The compound is expected to exhibit good solubility in polar aprotic and polar protic organic solvents.

Table 3: Predicted Solubility in Common Organic Solvents

Solvent Class	Example Solvents	Expected Solubility
Polar Aprotic	DMSO, DMF, Acetone, Acetonitrile	High
Alcohols	Methanol, Ethanol, Isopropanol	High
Ethers	Tetrahydrofuran (THF), 1,4-Dioxane	Moderate to High
Halogenated	Dichloromethane (DCM)	Moderate
Non-polar	Hexane, Heptane, Toluene	Very Low

Stability Profile

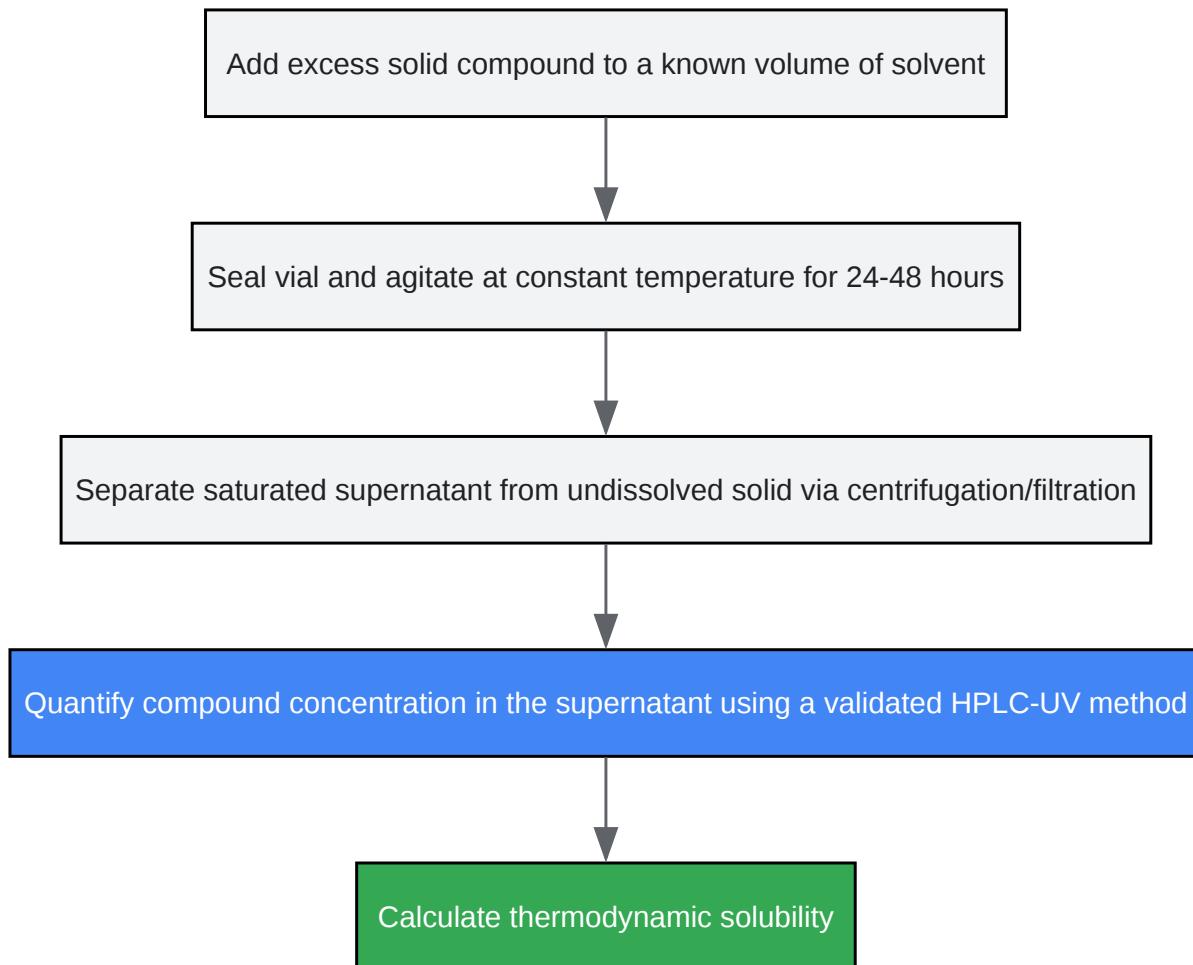
The stability of **2-hydroxy-5-(trifluoromethoxy)benzoic acid** must be evaluated under various stress conditions to understand its degradation pathways and establish appropriate storage and handling procedures.[\[5\]](#)

Table 4: Predicted Stability and Potential Degradation Pathways

Condition	Predicted Stability	Potential Degradation Pathway(s)
Acidic Hydrolysis	Likely Stable	Generally, benzoic acids are stable under acidic conditions. [6]
Basic Hydrolysis	Potential for Degradation	At elevated temperatures and high pH, decarboxylation may occur.
Oxidation	Susceptible	Phenolic compounds can be susceptible to oxidation, potentially leading to ring-opening or the formation of quinone-like structures.[7][8]
Thermal	Relatively Stable	The high melting point suggests good thermal stability under normal storage conditions.[1] Degradation would be expected at temperatures approaching its boiling point.
Photostability	Potential for Degradation	Aromatic systems, especially phenols, can be sensitive to UV/Vis light, which may induce oxidative degradation.[9] Dark storage is recommended.

Experimental Protocols

The following sections detail standardized methodologies for determining the thermodynamic solubility and chemical stability of **2-hydroxy-5-(trifluoromethoxy)benzoic acid**.


Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[10][11][12]

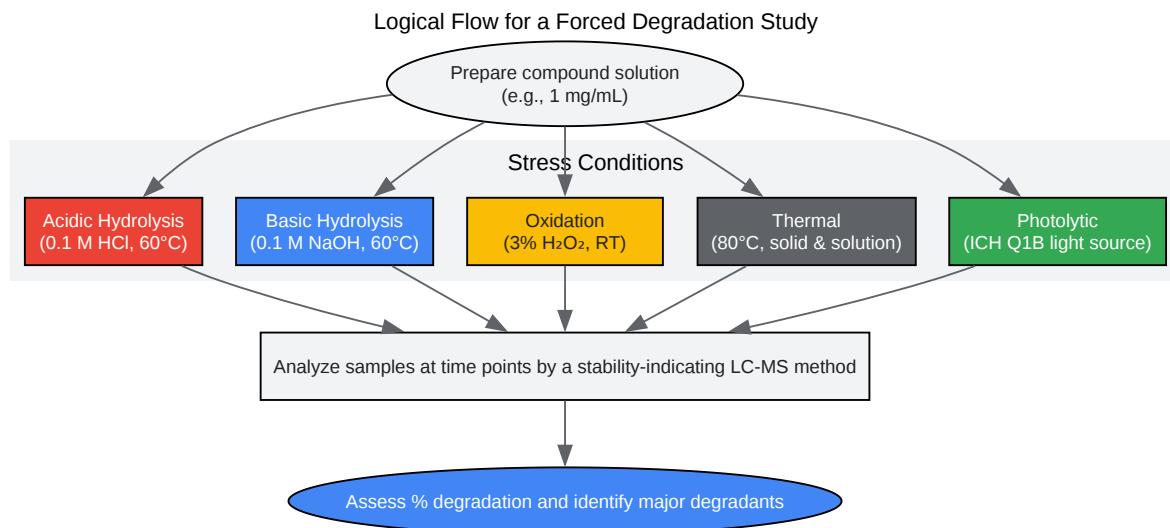
Methodology:

- Preparation: Prepare a series of buffered aqueous solutions at various pH points (e.g., pH 2, 4, 6.8, 7.4, 9) and select relevant organic solvents.
- Sample Addition: Add an excess amount of solid **2-hydroxy-5-(trifluoromethoxy)benzoic acid** to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
- Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10][12]
- Phase Separation: After equilibration, allow the vials to stand, then separate the saturated supernatant from the excess solid by centrifugation or filtration (using a filter compatible with the solvent, e.g., PTFE).
- Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: Calculate the solubility in units such as mg/mL or μ M based on the measured concentration and the dilution factor.

Workflow for Shake-Flask Solubility Determination

[Click to download full resolution via product page](#)

Caption: Shake-Flask Solubility Determination Workflow.

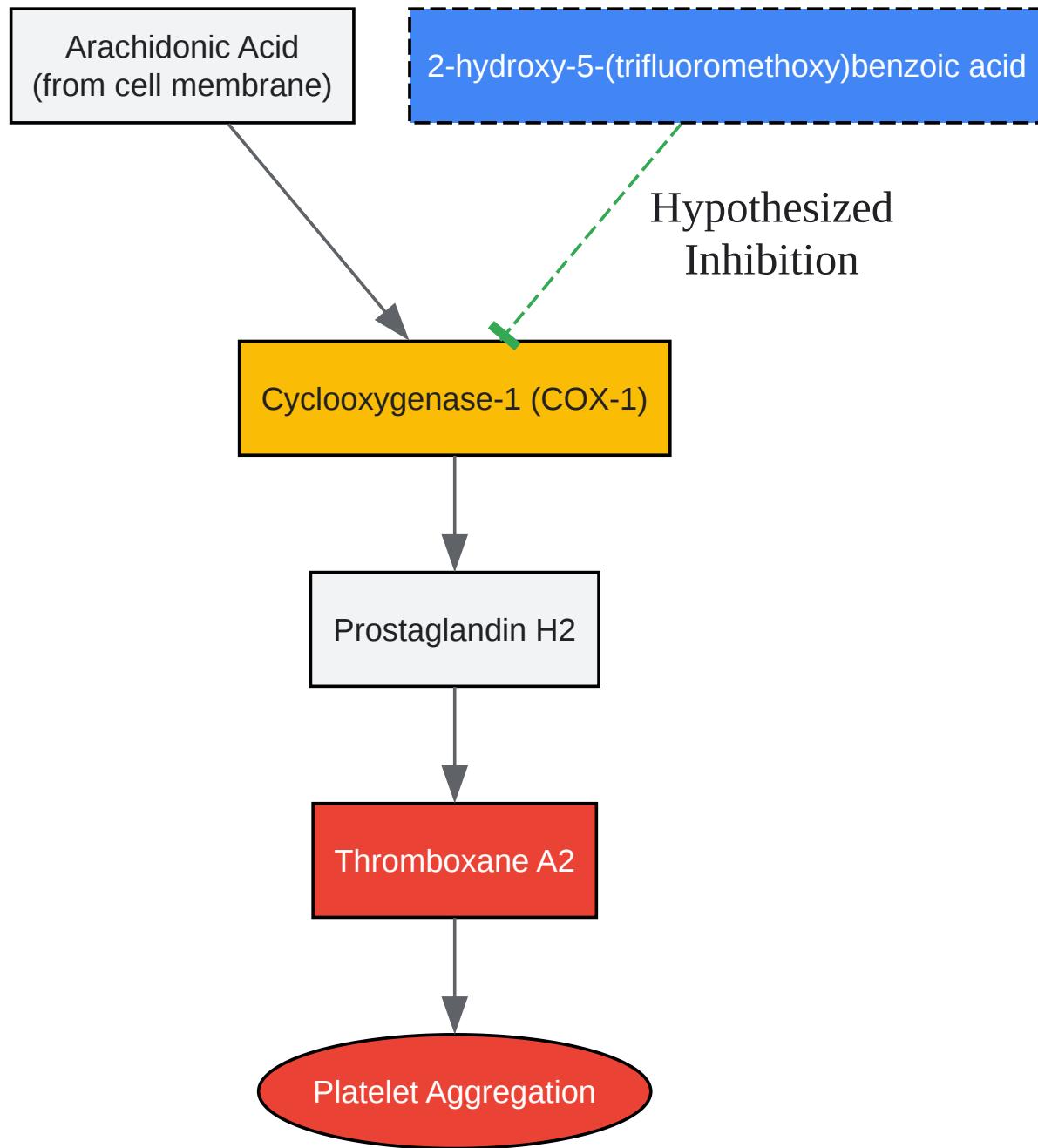

Protocol: Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of a molecule, as recommended by ICH guidelines.[13][14][15] A target

degradation of 5-20% is typically desired to ensure that primary degradants are formed without excessive decomposition.[14][16]

Methodology:

- Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[14]
- Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:
 - Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60 °C.
 - Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60 °C.
 - Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
 - Thermal Degradation: Heat the solid powder and a solution of the compound at a high temperature (e.g., 80 °C).[14]
 - Photolytic Degradation: Expose the solid powder and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9] A dark control sample should be stored under the same conditions.
- Time-Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
- Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., with a photodiode array detector and mass spectrometer) to separate the parent compound from any degradation products.
- Data Interpretation: Calculate the percentage of degradation. For significant degradants, use LC-MS/MS to aid in structural elucidation.


[Click to download full resolution via product page](#)

Caption: Forced Degradation Experimental Workflow.

Potential Biological Activity and Signaling Pathways

While no specific biological targets for **2-hydroxy-5-(trifluoromethoxy)benzoic acid** are documented, its close structural analogy to salicylic acid and other anti-inflammatory benzoic acids provides a basis for hypothesizing its mechanism of action.[17][18] The related compound Triflusal, which is metabolized to a hydroxylated trifluoromethyl benzoic acid, is a known antiplatelet agent that acts by irreversibly inhibiting cyclooxygenase-1 (COX-1).[19][20][21] This prevents the formation of thromboxane A2, a potent mediator of platelet aggregation.[22][23] It is plausible that **2-hydroxy-5-(trifluoromethoxy)benzoic acid** could interact with the same pathway.

Hypothesized COX-1 Inhibition Pathway

[Click to download full resolution via product page](#)

Caption: Hypothesized Mechanism via COX-1 Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-hydroxy-5-(trifluoromethyl)benzoic Acid (79427-88-6) for sale [vulcanchem.com]
- 2. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K - UNT Digital Library [digital.library.unt.edu]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. ajponline.com [ajponline.com]
- 6. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation in Pharmaceuticals A Regulatory Update [article.sapub.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
- 19. Triflusal - Wikipedia [en.wikipedia.org]

- 20. What is the mechanism of Triflusal? [synapse.patsnap.com]
- 21. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. mims.com [mims.com]
- 23. What is Triflusal used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [solubility and stability of 2-hydroxy-5-(trifluoromethoxy)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137073#solubility-and-stability-of-2-hydroxy-5-trifluoromethoxy-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com